1-(p-Tolylcarbamoyl)indoline-4-carboxylic acid

Description

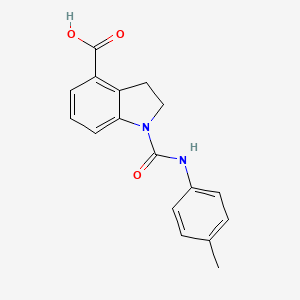

1-(p-Tolylcarbamoyl)indoline-4-carboxylic acid is a synthetic indoline derivative characterized by a saturated bicyclic indoline core. The molecule features a p-tolylcarbamoyl group at position 1 and a carboxylic acid moiety at position 4 (Figure 1). The p-tolylcarbamoyl group introduces an aromatic amide functionality, which may enhance interactions with bacterial efflux pumps or enzymes, as suggested by studies on structurally related compounds .

Properties

IUPAC Name |

1-[(4-methylphenyl)carbamoyl]-2,3-dihydroindole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3/c1-11-5-7-12(8-6-11)18-17(22)19-10-9-13-14(16(20)21)3-2-4-15(13)19/h2-8H,9-10H2,1H3,(H,18,22)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTEUUHAJIOWJJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)N2CCC3=C(C=CC=C32)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(p-Tolylcarbamoyl)indoline-4-carboxylic acid typically involves the reaction of indoline derivatives with p-tolyl isocyanate. The reaction is usually carried out in the presence of a suitable solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(p-Tolylcarbamoyl)indoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

Anticancer Activity

1-(p-Tolylcarbamoyl)indoline-4-carboxylic acid has been investigated for its potential anticancer properties. Research indicates that indole derivatives, including this compound, exhibit significant activity against various cancer cell lines. For instance, studies have shown that modifications of indole-based compounds can enhance their cytotoxicity against human cancer cells, suggesting that 1-(p-Tolylcarbamoyl)indoline-4-carboxylic acid may serve as a scaffold for developing novel anticancer agents .

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. Indole derivatives are known to inhibit key enzymes involved in the inflammatory response, such as cytosolic phospholipase A2α. In vitro studies have demonstrated that structural modifications of indole carboxylic acids can lead to potent inhibitors of this enzyme, which is crucial for the biosynthesis of pro-inflammatory mediators . This positions 1-(p-Tolylcarbamoyl)indoline-4-carboxylic acid as a candidate for further exploration in anti-inflammatory drug development.

Antimicrobial Activity

Indole derivatives have shown promise in antimicrobial applications. The presence of the indole moiety is associated with various biological activities, including antimicrobial effects against both bacterial and fungal pathogens. Compounds derived from indoles have been reported to exhibit broad-spectrum antimicrobial activity, making 1-(p-Tolylcarbamoyl)indoline-4-carboxylic acid a potential candidate for developing new antibiotics .

Inhibition of Enzymatic Activity

1-(p-Tolylcarbamoyl)indoline-4-carboxylic acid has been utilized as a reactant in the synthesis of inhibitors targeting specific enzymes related to disease pathways. For example, it has been used in the preparation of inhibitors for human reticulocyte 15-lipoxygenase-1 and Gli1-mediated transcription pathways, both of which are implicated in various diseases including cancer and inflammatory disorders .

Structural Modifications and SAR Studies

Structure-Activity Relationship (SAR) studies have been crucial in understanding how modifications to the indole scaffold can influence biological activity. For instance, varying substituents on the indole ring can significantly affect the potency and selectivity of the resulting compounds against specific targets . This knowledge is essential for optimizing the therapeutic potential of 1-(p-Tolylcarbamoyl)indoline-4-carboxylic acid.

Data Table: Summary of Biological Activities

Case Studies and Research Findings

Several studies have highlighted the significance of indole derivatives in drug discovery:

- Study on Anticancer Activity : A series of indole derivatives were synthesized and evaluated for their cytotoxic effects on human cancer cell lines, demonstrating enhanced activity compared to parent compounds.

- Anti-inflammatory Mechanism : Research showed that certain indole carboxylic acids effectively inhibited key inflammatory pathways, providing a basis for developing new anti-inflammatory drugs.

- Enzyme Inhibition Studies : Investigations into the inhibitory effects on lipoxygenase enzymes revealed that structural variations significantly impacted efficacy, guiding future design strategies.

Mechanism of Action

The mechanism of action of 1-(p-Tolylcarbamoyl)indoline-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Differences and Physicochemical Properties

Key structural variations among indoline/indole derivatives influence their physicochemical and biological profiles:

Key Observations :

- The saturated indoline core reduces planarity compared to indole derivatives, possibly improving solubility and bioavailability .

- Bulky substituents like Boc (tert-butoxycarbonyl) may hinder bacterial membrane penetration, as seen in analogs with lower antibacterial activity .

Antibacterial and Efflux Pump Inhibition (EPI) Activity

- 1-(p-Tolylcarbamoyl)indoline-4-carboxylic acid analogs: Derivatives with p-tolylcarbamoyl groups (e.g., (E)-methyl 3-(4-((p-tolylcarbamoyl)methoxy)-3-methoxyphenyl)acrylate) inhibit NorA efflux pumps in MRSA, restoring antibiotic efficacy .

- Phenolic acid derivatives: Ferulic acid (MIC: 100–1250 μg/ml) and gallic acid (MIC: 500–2000 μg/ml) exhibit broad-spectrum activity but lower potency compared to synthetic indoline derivatives .

- Methyl gallate : Shows superior anti-Salmonella activity (MIC: 3.9–125 μg/ml), likely due to its smaller size and ester group enhancing membrane penetration .

Mechanistic Insights :

- The carboxylic acid at position 4 in indoline derivatives may chelate metal ions in bacterial enzymes or disrupt proton motive force in efflux pumps.

- The p-tolylcarbamoyl group in the target compound may mimic natural substrates of efflux pumps, competitively inhibiting their function .

Biological Activity

1-(p-Tolylcarbamoyl)indoline-4-carboxylic acid is a compound derived from the indoline family, known for its diverse biological activities. This article explores its biological activity, particularly its potential as an antiviral and anticancer agent, supported by various studies and data.

Chemical Structure

The compound features an indoline core with a p-tolylcarbamoyl group and a carboxylic acid moiety, which are critical for its biological interactions. The structural formula can be represented as follows:

Antiviral Activity

Recent studies have shown that indole derivatives exhibit significant antiviral properties. For instance, indole-2-carboxylic acid derivatives have been identified as inhibitors of HIV-1 integrase, demonstrating that modifications at specific positions on the indole core can enhance antiviral activity. The introduction of substituents at the C3 position notably improved the binding affinity to the integrase active site, leading to lower IC50 values (e.g., 0.13 μM for optimized derivatives) .

Table 1: Antiviral Activity of Indole Derivatives

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Indole-2-carboxylic acid | 6.85 | Inhibition of HIV-1 integrase strand transfer |

| Optimized derivative (20a) | 0.13 | Enhanced binding to integrase active site |

Anticancer Activity

The anticancer potential of indole derivatives has also been investigated. For example, compounds similar to 1-(p-Tolylcarbamoyl)indoline-4-carboxylic acid have shown cytotoxic effects against various cancer cell lines. Studies indicate that these compounds can induce apoptosis and inhibit cell proliferation through multiple pathways, including cell cycle arrest and modulation of apoptotic proteins.

Case Study: IMB-1406

IMB-1406, an indole derivative, was evaluated for its anticancer activity against several human cancer cell lines (A549, MCF-7, DU145, HepG2). It demonstrated remarkable inhibition rates (up to 100%) and low IC50 values (6.92–8.99 μM), outperforming standard chemotherapeutics like Sunitinib . The mechanism involved mitochondrial dysfunction and activation of caspases.

Table 2: Anticancer Activity of IMB-1406

| Cell Line | Inhibition Rate (%) | IC50 (μM) |

|---|---|---|

| A549 | 100.07 | 8.99 |

| HepG2 | 99.98 | 6.92 |

| DU145 | 99.93 | 7.89 |

| MCF7 | 100.39 | 8.26 |

Structure-Activity Relationship (SAR)

The biological activity of indole derivatives is closely linked to their chemical structure. Modifications at various positions on the indole ring can significantly alter their pharmacological properties:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.